molecular formula C3H7Cl2O2P B8656489 Phosphorodichloridic acid, propyl ester CAS No. 10173-43-0

Phosphorodichloridic acid, propyl ester

Cat. No.: B8656489
CAS No.: 10173-43-0
M. Wt: 176.96 g/mol
InChI Key: YTXISYSGCBTCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorodichloridic acid, propyl ester (CAS: 57997-64-5) is an organophosphorus compound with the molecular formula C₅H₁₀Cl₃O₂P and a molecular weight of 239.4645 g/mol . Its structure features a propyl ester group bonded to a phosphorus atom, which is also substituted with two chlorine atoms (Cl) and an oxygen atom. The InChIKey (CSWIQQFSNBQFRU-UHFFFAOYSA-N) and SMILES notation (ClCC(COP(Cl)(=O)Cl)(C)C) highlight its branched alkyl chain and dichlorophosphoryloxy group . This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of pesticides, flame retardants, or coordination complexes due to its electrophilic phosphorus center.

Properties

CAS No.

10173-43-0

Molecular Formula

C3H7Cl2O2P

Molecular Weight

176.96 g/mol

IUPAC Name

1-dichlorophosphoryloxypropane

InChI

InChI=1S/C3H7Cl2O2P/c1-2-3-7-8(4,5)6/h2-3H2,1H3

InChI Key

YTXISYSGCBTCGY-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Phosphoramidic Acid, (Chlorothio)propyl-, Diethyl Ester

  • Molecular Formula: C₇H₁₇ClNO₃PS
  • Molecular Weight : 261.71 g/mol
  • Key Differences :
    • Contains a sulfur atom (thio group) and amide functionality (NH) instead of two chlorine atoms on phosphorus.
    • Higher molecular weight and density (1.225 g/cm³ ) compared to phosphorodichloridic acid derivatives.
    • Exhibits distinct reactivity due to the thio group, which may enhance stability against hydrolysis but reduce electrophilicity .
  • Applications : Likely used in agrochemicals or pharmaceuticals where sulfur-containing moieties are critical for bioactivity.

Allyl Tetraisopropylphosphorodiamidite

  • Molecular Formula : C₁₃H₂₉N₂OP
  • Key Differences: Features diamidite ligands (tetraisopropyl groups) and an allyl ester, contrasting with the dichloride and propyl ester in the target compound. Lower electrophilicity due to nitrogen donor atoms and steric hindrance from isopropyl groups. Primarily employed in coordination chemistry or as a ligand in catalytic systems .

Comparison with Other Propyl Esters

Fatty Acid Propyl Esters

  • Examples: Propyl hexanoate, 9-octadecenoic acid propyl ester, and hexadecanoic acid propyl ester.
  • Key Differences: Lack phosphorus; instead, they are carboxylic acid esters with simple alkyl chains. Lower reactivity and higher hydrophobicity, making them suitable as flavorants (e.g., apple aroma compounds in ) or biodiesel components (e.g., fatty acid propyl esters in ). For instance, propyl hexanoate in anaerobic digestion systems is metabolized by bacteria, unlike phosphorodichloridic esters, which persist due to their stability .

Amino Acid Propyl Esters

  • Examples : Glycine propyl ester ferulate (GPr[FA]), L-leucine propyl ester ferulate (LPr[FA]).
  • Key Differences: Incorporate amino acids and phenolic acids (e.g., ferulic acid), enabling antioxidant and anti-inflammatory applications in cosmeceuticals . Polar functional groups (e.g., hydroxyl, amino) enhance solubility in biological systems, unlike the hydrophobic phosphorodichloridic ester.

Physicochemical and Functional Contrasts

Property Phosphorodichloridic Acid, Propyl Ester Phosphoramidic Acid Derivative Fatty Acid Propyl Ester
Electrophilicity High (due to P–Cl bonds) Moderate (S and NH groups) Low
Hydrolysis Sensitivity High (reacts readily with water) Moderate (thio group stabilizes) Low (stable in neutral conditions)
Typical Applications Organic synthesis intermediates Agrochemicals Flavors, biodiesel

Research Findings and Industrial Relevance

  • Phosphorodichloridic Esters: Their high reactivity makes them valuable in synthesizing organophosphorus ligands or flame retardants. However, their environmental persistence and toxicity require careful handling .
  • Biological Propyl Esters: Fatty acid and amino acid propyl esters are biodegradable and align with green chemistry trends, contrasting with synthetic phosphorus esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.